molecular formula C5H5BrN2S B581684 5-Amino-3-bromopyridine-2-thiol CAS No. 1373232-57-5

5-Amino-3-bromopyridine-2-thiol

Cat. No. B581684
CAS RN: 1373232-57-5
M. Wt: 205.073
InChI Key: HYCNYBYZKJSRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-bromopyridine-2-thiol is a chemical compound with the empirical formula C5H5BrN2S . It is a member of the pyridine family, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 5-Amino-3-bromopyridine-2-thiol can be represented by the SMILES string Sc1ccc(Br)cn1 . This indicates that the molecule contains a sulfur atom (S) bonded to a pyridine ring, which also contains a bromine atom (Br).


Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The introduction of various bio-relevant functional groups to pyridine has been achieved through several methodologies .

Scientific Research Applications

Reactivity and Synthesis Applications

Thiols and their derivatives are well known for their reactivity and potential in synthesizing complex molecules. A literature review on the reactivity of 1,2,4-triazole-3-thione derivatives highlights the significance of compounds with open thiogroups, noting their high antioxidant and antiradical activity. These compounds, including 5-Amino-3-bromopyridine-2-thiol, could be compared with biogenic amino acids like cysteine, which also contains a free SH-group, underscoring their potential in biochemical processes and synthetic applications (Kaplaushenko, 2019).

Functionalization and Drug Delivery

Thiol-based chemistry is instrumental in the design and synthesis of polyfunctional materials, especially for specialized drug delivery systems. Disulphide and thiol chemistry has been employed to create contemporary macromolecular designs, demonstrating the versatility and potential of thiol-based chemistries in biological therapeutics and drug delivery (Kgesa et al., 2015).

Tissue Engineering Applications

Thiolated polymeric hydrogels have emerged as a promising material for tissue engineering applications, showing excellent biocompatibility and support for cell proliferation and differentiation. These materials are synthesized through thiolation of natural polymers, indicating the crucial role of thiol groups in developing scaffolds for tissue regeneration (Gajendiran et al., 2018).

Antioxidant Activity and Pharmacological Effects

Low-molecular-weight (LMW) thiols in plants, including compounds similar to 5-Amino-3-bromopyridine-2-thiol, are involved in maintaining cellular redox homeostasis and responding to stress factors. These LMW thiols, such as glutathione and its derivatives, are crucial for plant metabolism and offer insights into their potential pharmacological applications (Pivato et al., 2014).

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 5-Amino-3-bromopyridine-2-thiol are currently unknown . Pyridine derivatives are known to participate in a variety of biochemical processes, but further studies are needed to elucidate the specific pathways influenced by this compound.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Amino-3-bromopyridine-2-thiol is currently unavailable

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-3-bromopyridine-2-thiol . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name

5-amino-3-bromo-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2S/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCNYBYZKJSRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-bromopyridine-2-thiol

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